molecular formula C25H21N3O4 B11395695 3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11395695
M. Wt: 427.5 g/mol
InChI Key: VHHWEAZIRVGLEG-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrrolopyrazoles. This compound is characterized by its unique structure, which includes multiple phenyl groups and a pyrrolo[3,4-c]pyrazol core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazol Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Attachment of Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Hydroxylation and Methoxylation: Hydroxyl and methoxy groups are added using reagents such as hydroxylating agents and methoxylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted phenyl compounds.

Scientific Research Applications

3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-1H-pyrrole-2,5-dione
  • 3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-1H-pyrazole-3,5-dione

Uniqueness

3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is unique due to its pyrrolo[3,4-c]pyrazol core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H21N3O4/c1-32-18-12-6-15(7-13-18)14-28-24(16-8-10-17(29)11-9-16)21-22(26-27-23(21)25(28)31)19-4-2-3-5-20(19)30/h2-13,24,29-30H,14H2,1H3,(H,26,27)

InChI Key

VHHWEAZIRVGLEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=C(C=C5)O

Origin of Product

United States

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